2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16334385
InChI: InChI=1S/C21H27N5O3/c27-20-7-6-19(24-12-14-29-15-13-24)22-26(20)17-21(28)25-10-8-23(9-11-25)16-18-4-2-1-3-5-18/h1-7H,8-17H2
SMILES:
Molecular Formula: C21H27N5O3
Molecular Weight: 397.5 g/mol

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC16334385

Molecular Formula: C21H27N5O3

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one -

Specification

Molecular Formula C21H27N5O3
Molecular Weight 397.5 g/mol
IUPAC Name 2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one
Standard InChI InChI=1S/C21H27N5O3/c27-20-7-6-19(24-12-14-29-15-13-24)22-26(20)17-21(28)25-10-8-23(9-11-25)16-18-4-2-1-3-5-18/h1-7H,8-17H2
Standard InChI Key JEXAWOCZRACXLI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4

Introduction

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound belonging to the pyridazinone class. This compound is of significant interest in medicinal chemistry, particularly for its potential applications in treating central nervous system disorders.

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps, typically performed under controlled temperatures and using specific solvents like ethanol or methanol. The yields and purity are assessed using techniques such as thin-layer chromatography and spectroscopic methods (NMR, IR) to confirm the structure.

Common Reagents and Conditions

  • Solvents: Ethanol, methanol

  • Techniques for Purity Assessment: Thin-layer chromatography, NMR, IR spectroscopy

Biological Activity and Mechanism

This compound primarily exerts its biological effects through the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, it enhances cAMP signaling pathways, crucial in various physiological processes including inflammation and neurotransmission.

Potential Therapeutic Applications

  • Central Nervous System Disorders: The compound's ability to modulate cAMP pathways suggests potential therapeutic applications in treating CNS disorders.

  • Inflammation: PDE4 inhibition can also reduce inflammation, making it a candidate for anti-inflammatory therapies.

Future Research Directions

Further studies are warranted to explore the full range of biological activities and mechanisms of this compound. Its structural complexity and potential therapeutic applications make it a promising area of research in medicinal chemistry.

Potential Areas of Investigation

  • Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted.

  • Toxicity Studies: Assessing the safety profile of the compound in various biological systems.

  • Structure-Activity Relationships (SAR): Modifying the compound to enhance its efficacy and specificity for target enzymes or receptors.

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